molecular formula C19H24N4O2S B2520447 7-isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 331841-65-7

7-isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2520447
CAS RN: 331841-65-7
M. Wt: 372.49
InChI Key: JPGNOXCOGOOGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a critical role in the self-renewal and maintenance of cancer stem cells. The inhibition of BMI-1 by PTC-209 has been shown to have potential therapeutic effects in a variety of cancer types, making it an attractive target for further research and development.

Scientific Research Applications

Topology of Interactions in Methylxanthines

Studies on methylxanthines, including caffeine and its metabolites theophylline and theobromine, have shown significant insights into the topology of interactions within these molecules. The research demonstrates the potential of these compounds in understanding the molecular basis of pharmacological effects through the study of intra- and intermolecular interactions. This knowledge is crucial for drug design, especially in targeting specific receptors in the human brain (Latosinska et al., 2014).

Purine Alkaloids in Marine Organisms

Research on purine alkaloids isolated from marine organisms, such as the gorgonian Subergorgia suberosa, has unveiled new compounds with weak cytotoxicity towards human cancer cell lines. These findings highlight the diversity of purine derivatives in nature and their potential in developing novel therapeutic agents (Qi et al., 2008).

Synthesis of Methylthio-substituted Derivatives

The synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives showcases the chemical versatility of purine compounds. Such synthetic methodologies can be applied to produce derivatives with potential biological activities, further extending the applicability of purine-based compounds in scientific research (Yin et al., 2008).

Ionisation and Methylation Reactions of Purine-6,8-diones

The study of ionisation and methylation reactions of purine-6,8-diones provides valuable insights into the chemical behavior of purine derivatives. Understanding these reactions is essential for manipulating purine compounds for various scientific applications, including drug development and biochemical research (Rahat et al., 1974).

Purine Derivatives as Antiviral Agents

Purine phosphonate analogues have been explored for their antiviral properties, showcasing the potential of purine derivatives in addressing viral infections. This area of research demonstrates the therapeutic applications of purine compounds, particularly in developing new antiviral drugs (Kim et al., 1990).

properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(2-phenylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13(2)9-11-23-15-16(22(3)18(25)21-17(15)24)20-19(23)26-12-10-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGNOXCOGOOGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione

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